molecular formula C15H18N4O2S B5488351 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B5488351
M. Wt: 318.4 g/mol
InChI Key: PBKCHLSEIVKIJB-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state .


Synthesis Analysis

1,2,4-Triazole derivatives have been synthesized via various methods . For instance, one method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The structure of 1,2,4-triazole compounds can vary. For example, some complexes adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands .


Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For instance, they can exhibit reversible M (II)/M (III) processes . They can also undergo excited-state proton transfer .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary. For instance, some complexes show prominent UV-visible absorption bands between 350 and 450 nm .

Mechanism of Action

1,2,4-Triazole compounds can exhibit inhibitory potential through direct binding with the active site residues of certain enzymes . For example, they have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Safety and Hazards

The safety of 1,2,4-triazole compounds has been evaluated on various cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-14(16-9-13-7-4-8-21-13)10-22-15-17-11-19(18-15)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKCHLSEIVKIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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